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L-fructofuranose

Cat. No.: B11826388
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-NSHGFSBMSA-N
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Description

Contextualization within Monosaccharide Stereochemistry

Monosaccharides, the simplest form of carbohydrates, are characterized by their chiral centers, leading to the existence of stereoisomers. Fructose (B13574), a ketose, can exist in both open-chain and cyclic forms. The cyclic forms arise from intramolecular cyclization, where a hydroxyl group attacks the carbonyl carbon, forming either a five-membered furanose ring or a six-membered pyranose ring. L-Fructofuranose specifically refers to fructose in its furanose (five-membered ring) form, with the "L" designation indicating its stereochemical relationship to L-glyceraldehyde.

The D/L nomenclature in carbohydrates is based on the configuration of the highest-numbered chiral center relative to D-glyceraldehyde. For this compound, this means that the arrangement of hydroxyl groups and hydrogen atoms around its chiral carbons is the mirror image of its D-counterpart. Specifically, in the L-configuration, the hydroxyl group at the chiral center furthest from the carbonyl group points to the left in a Fischer projection libretexts.orgorganicchemistrytutor.combu.edu. In the furanose ring structure, the "L" designation signifies a particular spatial arrangement of substituents, with the hydroxyl group at the anomeric carbon being on the same side (cis) as the CH2OH group attached to the fifth carbon, in contrast to the D-configuration askiitians.com.

Fructose can exist in equilibrium between its open-chain form and various cyclic anomers, including α- and β-L-fructofuranose, as well as α- and β-L-fructopyranose libretexts.orgwikipedia.org. The furanose ring is a five-membered structure, analogous to furan, and is the predominant cyclic form for fructose, unlike glucose which predominantly forms a six-membered pyranose ring jackwestin.comualberta.ca. The distinction between α- and β-anomers in furanoses relates to the orientation of the hydroxyl group at the anomeric carbon (C2 for ketoses like fructose) relative to the CH2OH group attached to C5. In a Haworth projection, if the hydroxyl group at the anomeric carbon is on the opposite side of the ring from the CH2OH group at C5, it is designated as β; if it is on the same side, it is α ualberta.ca.

Table 1: Key Stereochemical Features of Fructose Anomers

FeatureD-FructofuranoseThis compound
Ring StructureFive-membered furanose ringFive-membered furanose ring
D/L DesignationBased on configuration relative to D-glyceraldehydeBased on configuration relative to L-glyceraldehyde
Anomeric CarbonC2C2
α-Anomer-OH at C2 cis to CH2OH at C5-OH at C2 cis to CH2OH at C5
β-Anomer-OH at C2 trans to CH2OH at C5-OH at C2 trans to CH2OH at C5
Enantiomeric PairEnantiomer of this compoundEnantiomer of D-fructofuranose

Significance in Advanced Carbohydrate Research and Glycoscience

While D-fructose is a fundamental component of human nutrition and metabolism, this compound and other L-sugars hold significance in specialized areas of carbohydrate research and glycoscience. The study of L-sugars is crucial for several reasons:

Enantiomeric Studies: this compound serves as a valuable tool for studying the stereospecificity of biological processes. By comparing the interactions and metabolic fates of D- and L-fructose, researchers can elucidate the precise structural requirements for enzyme recognition and carbohydrate metabolism askiitians.comncats.io.

Synthesis of Novel Carbohydrates: The ability to synthesize unnatural L-sugars like this compound is important for creating carbohydrate-based drugs, probes, and materials. These synthetic L-carbohydrates can exhibit unique biological activities or serve as metabolic antagonists to their D-counterparts.

Glycoscience and Glycobiology: Glycoscience explores the complex roles of carbohydrates in biological systems. L-sugars, though less common in mammalian glycans than D-sugars, are found in various natural products, including bacterial polysaccharides and some plant-derived compounds researchgate.netoup.com. Research into these L-containing glycoconjugates can reveal novel biological functions and therapeutic targets. For instance, certain L-fructans, polymers of L-fructose, have been investigated for their immunomodulatory properties researchgate.net.

Analytical Standards and Probes: this compound can be used as an analytical standard in chromatographic or spectroscopic methods for identifying and quantifying related compounds, or as a probe in biochemical assays to understand enzyme mechanisms.

The investigation of this compound contributes to a deeper understanding of carbohydrate structure-activity relationships and the broader field of glycobiology, enabling the development of new tools and therapeutics in advanced chemical and biological research.

Table 2: Properties of this compound

PropertyValueSource
Molecular FormulaC6H12O6 nih.govnih.gov
Molar Mass180.16 g/mol nih.govchemsrc.com
IUPAC Name(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol nih.gov
CAS Number7776-48-9 (for L-Fructose, general) nih.govchemicalbook.com
CAS Number41847-51-2 (for alpha-L-fructofuranose) nih.govchemsrc.com
Physical State (Pure)White to off-white crystalline powder chemicalbook.com
Optical ActivityLevorotatory (indicated by "L") organicchemistrytutor.combyjus.comlibretexts.org

Compound Names Mentioned:

this compound

D-fructose

L-glyceraldehyde

D-glyceraldehyde

α-L-fructofuranose

β-L-fructofuranose

α-D-fructofuranose

β-D-fructofuranose

α-L-fructopyranose

β-L-fructopyranose

α-D-fructopyranose

β-D-fructopyranose

Glucose

L-rhamnose

L-fucose

2-deoxy-D-ribose

Levulose

Dextrose

Galactose

Mannose

Ribose

Ribulose

Sorbose

Tagatose

Psicose

N-acetylneuraminic acid (Neu5Ac)

Glucosamine

N-acetylglucosamine (GlcNAc)

Galacturonic acid (GalA)

L-iduronic acid (IdoA)

3-FL (3-Fucosylactose)

Inulin

Levan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B11826388 L-fructofuranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m0/s1

InChI Key

RFSUNEUAIZKAJO-NSHGFSBMSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of L Fructofuranose

Cyclic Isomerism and Furanose Ring Structure

Monosaccharides like fructose (B13574) can exist in equilibrium between open-chain and cyclic forms. The cyclic forms arise from intramolecular reactions between the carbonyl group and a hydroxyl group. For fructose, this can lead to either a six-membered pyranose ring or a five-membered furanose ring.

Distinction from Pyranose Forms in Fructose Isomers

Fructose can cyclize to form both furanose and pyranose rings. The furanose ring, a five-membered structure, is analogous to the heterocyclic compound furan. It is formed when the hydroxyl group at carbon 5 (C5-OH) attacks the ketone carbonyl group at carbon 2 (C2) libretexts.org. In contrast, the pyranose ring, a six-membered structure analogous to pyran, is formed when the hydroxyl group at carbon 6 (C6-OH) attacks the C2 carbonyl libretexts.orgchemistrysteps.com.

Generally, furanose rings are considered less thermodynamically stable than their pyranose counterparts due to increased ring strain nih.gov. In aqueous solutions, fructose exists as an equilibrium mixture of various forms, with the β-fructopyranose form being the most abundant, followed by β-fructofuranose libretexts.orglibretexts.org.

L-fructofuranose is the enantiomer of D-fructofuranose, meaning it is a mirror image of its D-isomer vedantu.comnih.govnih.gov. While the general principles of furanose formation and structure apply to both D and L isomers, the specific orientation of substituents is inverted in L-isomers compared to D-isomers vedantu.com.

FeatureFructofuranoseFructopyranose
Ring Size Five-membered ringSix-membered ring
Analogy FuranPyran
Formation C5-OH attacks C2 carbonylC6-OH attacks C2 carbonyl
Anomeric Carbon C2C2
Relative Stability Generally less stableGenerally more stable
Prevalence in Solution (Fructose) Significant, but less than pyranose libretexts.orglibretexts.orgDominant form libretexts.orglibretexts.org

Pseudorotational Model for Furanose Ring Pucker Conformations

Furanose rings are not planar but adopt puckered conformations. The description of these puckered conformations is often achieved using a pseudorotational model, notably developed by Altona and Sundaralingam nih.govias.ac.in. This model characterizes the furanose ring's deviation from planarity using two primary parameters: the pseudorotation angle (P) and the puckering amplitude (Φm) nih.govias.ac.in.

The pseudorotational model describes the furanose ring as existing in a dynamic equilibrium between various puckered states, often categorized into "North" and "South" conformations, which can be visualized on a pseudorotational wheel nih.gov. These conformations arise from the relative positions of the ring atoms, with specific atoms deviating from an idealized plane. Common descriptions for furanose ring puckering include "envelope" (where four atoms are coplanar and one is out of plane) and "twist" conformations (where two pairs of atoms deviate from a plane in opposite directions) iucr.orgstackexchange.com. For instance, a conformation where C2 and C3 deviate from the plane through C1, C4, and O1 is described by specific phase angles and amplitudes researchgate.net.

Anomeric Configuration Analysis in this compound

The cyclization process of fructose creates a new chiral center at the former carbonyl carbon (C2), leading to the formation of anomers. These anomers are diastereomers that differ in configuration at this anomeric carbon.

Characterization of Alpha and Beta Anomers of this compound

The α (alpha) and β (beta) anomers of this compound are distinguished by the stereochemical orientation of the hydroxyl group attached to the anomeric carbon (C2) relative to the rest of the ring structure vedantu.comksu.edu.saualberta.ca. In the context of furanose rings, this orientation is typically assessed in relation to the substituent on C5.

For L-sugars, the convention for determining α and β anomers can be understood by observing the position of the hydroxyl group on the anomeric carbon (C2) relative to the C5 substituent (the hydroxymethyl group, -CH₂OH) in a Haworth projection chemistrysteps.commasterorganicchemistry.com. In the β-anomer of this compound, the hydroxyl group at C2 is oriented upwards, on the same side as the C5-CH₂OH group. Conversely, in the α-anomer, the hydroxyl group at C2 is oriented downwards, on the opposite side of the C5-CH₂OH group chemistrysteps.commasterorganicchemistry.com.

AnomerC2-Hydroxyl Group Orientation (relative to C5-CH₂OH in Haworth projection)
α-L-fructofuranose Downwards
β-L-fructofuranose Upwards

Stereochemical Relationships at the Anomeric Carbon (C2)

In fructose, the anomeric carbon is C2, where the hemiketal linkage is formed during cyclization nih.govksu.edu.saualberta.ca. The stereochemical configuration at this C2 carbon dictates whether the molecule is an α or β anomer. For this compound, the specific spatial arrangement of atoms around C2 defines its anomeric identity. The designation of this compound itself implies a specific configuration at the chiral centers, including C2, C3, C4, and C5, as reflected in its IUPAC name, for example, (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol for the β-anomer nih.gov.

Compound Names Mentioned:

Compound Name Chemical Formula PubChem CID
This compound C₆H₁₂O₆ N/A
α-L-fructofuranose C₆H₁₂O₆ 15942891
β-L-fructofuranose C₆H₁₂O₆ 439553
D-fructose C₆H₁₂O₆ N/A
D-fructofuranose C₆H₁₂O₆ N/A
β-D-fructofuranose C₆H₁₂O₆ N/A
β-D-fructopyranose C₆H₁₂O₆ N/A
α-D-fructofuranose C₆H₁₂O₆ N/A
α-D-glucopyranose C₆H₁₂O₆ N/A
D-glucose C₆H₁₂O₆ N/A
L-fructose C₆H₁₂O₆ N/A

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the connectivity, stereochemistry, and conformation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a wealth of information about molecular structure by analyzing the magnetic properties of atomic nuclei. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR for Anomeric Configuration Assignment (¹H and ¹³C)

One-dimensional NMR, particularly ¹H and ¹³C NMR, is fundamental for initial structural assignments. The chemical shifts of protons and carbons, especially those around the anomeric center (C-1), provide key insights into the stereochemistry. The anomeric configuration (α or β) in furanoses, while less commonly discussed for this compound compared to its D-enantiomer, can be inferred from characteristic chemical shifts and coupling constants. For instance, ¹³C NMR chemical shifts for furanose forms generally differ from pyranose forms, with furanose carbons typically being less shielded unimo.it. While specific ¹H and ¹³C NMR data for this compound itself are not extensively detailed in the provided search results, studies on related fructose isomers indicate that the anomeric carbon (C-1) and its directly attached proton (H-1) are diagnostic for configuration unimo.itresearchgate.net. The chemical shift of the anomeric proton (H-1) and its coupling constant to H-2 (¹JC1-H1 and ²JC2-H1) are particularly informative for determining the anomeric configuration in carbohydrates unimo.itresearchgate.net.

2D NMR for Complete Structural Elucidation (COSY, HMQC, NOESY, HMBC)

Two-dimensional NMR techniques extend the analytical power of 1D NMR, enabling the mapping of complex molecular structures.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, establishing the connectivity of adjacent protons within the this compound molecule. This helps to trace the proton backbone of the furanose ring and its substituents cornell.edupsu.eduweebly.comemerypharma.com.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly bonded to carbons. HMQC (or HSQC) provides one-bond heteronuclear correlations (¹H-¹³C), which are essential for assigning specific carbon signals to their corresponding protons, thereby confirming the carbon-hydrogen framework of this compound cornell.edupsu.eduweebly.com.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry provides information on the molecular weight and fragmentation patterns of a compound, which are vital for structural identification and differentiation of isomers.

Collision-Induced Dissociation (CID-MSⁿ) for Isomer Differentiation and Fragmentation Analysis

Collision-Induced Dissociation (CID) in tandem mass spectrometry (MSⁿ) is a powerful technique for fragmenting precursor ions and analyzing the resulting product ions. This method can effectively differentiate between structural isomers, including cyclic forms of sugars like this compound. Studies on fructose isomers have shown that CID-MSⁿ can distinguish between α-fructofuranose, β-fructofuranose, α-fructopyranose, and β-fructopyranose based on their unique mass spectra and fragmentation patterns researchgate.netresearchgate.net. Fragmentation pathways in carbohydrates often involve the loss of small molecules (e.g., water, formaldehyde) or C-C bond cleavages (cross-ring cleavages) nih.govlibretexts.orgmdpi.comyoutube.com. The specific patterns of these fragment ions can be diagnostic for the cyclic form and anomeric configuration of this compound, aiding in its identification and characterization within complex mixtures researchgate.netresearchgate.netnih.gov.

X-ray Crystallography for Three-Dimensional Molecular Arrangement

Studies on related fructose compounds, such as trisodium (B8492382) β-D-fructofuranose 1,6-diphosphate, reveal that the furanose ring can adopt specific puckered conformations, like C-3-exo, which is slightly distorted towards a 4T3 conformation capes.gov.br. X-ray crystallography also provides detailed information about the crystal packing and the network of hydrogen bonds that stabilize the structure capes.gov.briucr.orgiucr.org. While direct crystal structure data for this compound itself is not explicitly detailed in the provided search snippets, the principles applied to related fructose structures are directly applicable. The analysis of crystal structures allows for a precise understanding of the spatial arrangement of atoms and functional groups, offering a static snapshot of the molecule's conformation capes.gov.briucr.orgiucr.org.

Compound List

this compound

β-L-fructofuranose

α-fructofuranose

β-fructofuranose

α-fructopyranose

β-fructopyranose

Trisodium β-D-fructofuranose 1,6-diphosphate

Sucrose (B13894)

L-rhamnose

1-Amino-N,N-dibenzyl-1,6-dideoxy-β-L-fructofuranose

Fructose

Glucose

Mannose

Galactose

Sialic acid

Inulin

Levan

Kestose

Raffinose

Nystose (B80899)

Inulotriose

Inulotetraose

Inulopentaose

Chemical Synthesis Pathways and Strategies

The chemical synthesis of this compound, the enantiomer of the naturally abundant D-fructose, presents significant challenges due to the need for precise stereochemical control at multiple chiral centers. Strategies typically involve starting from a readily available L-sugar or performing stereochemical inversions on a D-sugar precursor.

The generation of L-fructose from precursors is a multi-step process requiring careful manipulation of stereochemistry.

Synthesis from L-Sorbose : A high-yield method for producing L-fructose involves the chemical transformation of L-sorbose. google.com This process centers on the inversion of the hydroxyl groups at the C3 and C4 positions of the L-sorbose molecule. google.com The key steps include:

Protection : The hydroxyl groups at other positions are protected, often by forming isopropylidene acetals. For instance, L-sorbose can react with acetone (B3395972) or 2,2-dimethoxypropane (B42991) to produce 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose. google.com

Activation : The hydroxyl group at the C3 position is converted into a good leaving group, such as a mesylate or tosylate. google.com

Epoxidation : The leaving group is displaced by the hydroxyl oxygen at C4 under alkaline conditions, forming a 3,4-oxirane (epoxide) ring. This step inverts the stereochemistry at the C3 carbon. google.com

Ring Opening : The epoxide ring is opened under acidic or alkaline conditions, which inverts the stereochemistry at the C4 carbon, yielding the desired L-fructose stereochemistry. google.com

Deprotection : The protecting groups are removed, typically by acid hydrolysis, to yield L-fructose. google.com

Synthesis from L-Arabinose : L-fructose has also been synthesized from L-arabinose via a five-step process known as the nitromethane (B149229) synthesis. google.comgoogle.com This classic chain-elongation method adds a carbon atom to the sugar backbone.

Aldol (B89426) Condensation : Another approach involves an aldol condensation reaction. For example, DL-glyceraldehyde can be condensed with 1,3-dihydroxy-2-propanone, which, after crystallization, yields DL-fructose, a racemic mixture containing both D- and L-enantiomers that must then be separated. google.com

The synthesis of L-sucrose (β-L-fructofuranosyl α-L-glucopyranoside) necessitates the creation of an appropriate this compound derivative. A key step in one reported synthesis is the condensation of 2,3,4,6-tetra-O-benzyl-α-L-glucopyranosyl chloride with 1,3,4,6-tetra-O-benzyl-L-fructofuranose. google.com

Enzymatic Synthesis and Biotransformation Approaches

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis, making them valuable for producing this compound and its derivatives, particularly oligosaccharides.

Fructokinases (EC 2.7.1.4) are enzymes that catalyze the phosphorylation of fructose, typically D-fructose, to form fructose-6-phosphate (B1210287) or fructose-1-phosphate. nih.govmdpi.com The substrate specificity of fructokinase is quite strict, requiring a specific stereochemical configuration. tamu.edu The enzyme recognizes a tetrahydrofuran (B95107) ring with a β-D- (or α-L-) configuration at the C2 position and an L-configuration at the C3 position. tamu.edu While primarily studied for its role in D-fructose metabolism, this specificity suggests a potential for acting on L-sugars that meet these structural criteria. For example, 2,5-anhydro-D-glucitol, an analog of α-L-sorbofuranose, can be phosphorylated by fructokinase at the 6-position. tamu.edu In multi-enzyme cascade systems, fructokinase is used to phosphorylate D-fructose, which is then converted through subsequent enzymatic steps into other sugars like D-tagatose. mdpi.com

Enzymes with transfructosylating activity are widely used to synthesize fructooligosaccharides (FOS), which are chains of fructofuranose units. These enzymes transfer a fructofuranosyl group from a donor substrate, most commonly sucrose, to an acceptor molecule. tandfonline.comresearchgate.net

β-Fructofuranosidases (FFase, EC 3.2.1.26) : These enzymes, also known as invertases, primarily catalyze the hydrolysis of sucrose into glucose and fructose. However, at high sucrose concentrations, their transfructosylating activity becomes significant, leading to FOS synthesis. researchgate.netfrontiersin.org The enzyme transfers the fructofuranosyl moiety from one sucrose molecule to another, forming oligosaccharides like 1-kestose (B104855). researchgate.net Fungi such as Aspergillus niger, Aspergillus oryzae, and Arthrobacter species are common sources of these enzymes. researchgate.netgoogle.com Some β-fructofuranosidases have been shown to effectively catalyze the synthesis of thio-fructofuranosides by transferring the fructofuranosyl residue to a thiol group acceptor, such as 2-mercaptoethanol. tandfonline.com

Fructosyltransferases (FTase, EC 2.4.1.9) : These enzymes are specialized for transfructosylation and exhibit lower hydrolytic activity compared to β-fructofuranosidases, leading to higher yields of FOS. scielo.br They catalyze the polymerization of the fructose moiety from sucrose to produce FOS with β(2→1) or β(2→6) linkages. scielo.brnih.gov Microbial sources are predominant for commercial FOS production. For example, an enzyme from Arthrobacter arilaitensis was found to have high transfructosylation activity, producing mainly 6-kestose (B12071499) at concentrations up to 476 g/L. acs.org Similarly, enzymes from Aspergillus oryzae are used to produce FOS mixtures containing 1-kestose (GF2), nystose (GF3), and fructofuranosylnystose (GF4). scielo.brresearchgate.net

The table below summarizes the enzymatic synthesis of various oligosaccharides containing fructofuranose units.

EnzymeSource OrganismSubstrate(s)Product(s)Molar Yield/Concentration
β-N-acetylhexosaminidaseStenotrophomonas maltophiliaN-acetylsucrosamine, N,N´-diacetylchitobioseβ-D-fructofuranosyl-(2↔1)-α-N,N´-diacetylchitobioside33.0% jst.go.jpnih.govjst.go.jp
β-FructofuranosidaseArthrobacter arilaitensisSucrose6-kestose476 g/L acs.org
β-FructofuranosidaseAspergillus oryzaeSucrose1-kestose, nystose, fructosyl nystose86.7 g/L (Total FOS) researchgate.net
InulosucraseLactobacillus gasseriSucrose, MaltoseFructooligosaccharides (FOS), Maltosylfructosides (MFOS)126 mg/mL (FOS) nih.gov
FructosyltransferaseAspergillus oryzaeSucrose1-kestose, nystose, fructofuranosylnystose23.94 g/L (Total FOS) researchgate.net

Biotechnological production of FOS is often achieved through whole-cell fermentation, where microorganisms are cultured in a sucrose-rich medium. bioglyco.com This one-step process utilizes the enzymes produced naturally by the microbe to convert the substrate into FOS. researchgate.net

Fungi are the most common microorganisms used for this purpose. Species like Aspergillus oryzae, Aspergillus japonicus, and Aureobasidium pullulans are well-studied for their ability to produce high yields of FOS. researchgate.netresearchgate.netscilit.com The fermentation process involves mixing the microbial culture with a sugar source and other nutrients in a fermenter under controlled conditions of temperature and pH. bioglyco.com For instance, Aspergillus oryzae DIA-ITDAM produced 23.94 g/L of FOS after 48 hours of fermentation in sugarcane juice. researchgate.net

To improve product purity, co-culture fermentation strategies have been developed. These systems use a second microorganism, such as the yeast Saccharomyces cerevisiae, to simultaneously consume the glucose and fructose byproducts that result from the transfructosylation reaction. researchgate.net This selective removal of monosaccharides increases the relative concentration and purity of the FOS in the final product mixture. researchgate.net

Derivatization Strategies for Enhanced Analysis and Chemical Modification

Derivatization is a critical step for both the analysis and the functional modification of this compound. Analytical derivatization aims to improve detection and separation, while chemical modification alters the molecule's properties.

For analytical purposes, derivatization is often necessary because carbohydrates like fructofuranose are non-volatile and typically lack a strong chromophore, making them difficult to analyze by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) with UV detection. researchgate.netrestek.comnih.gov Common derivatization techniques include:

Silylation : Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This method increases the volatility of the sugar, making it suitable for GC analysis. researchgate.netrestek.com

Acetylation : Hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640). rsc.orggoogle.com Often, the sugar is first reduced to its corresponding alditol to prevent the formation of multiple anomeric peaks, resulting in a single derivative peak for each sugar. researchgate.netrestek.com

PMP Derivatization : Labeling with 1-phenyl-3-methyl-5-pyrazolone (PMP) attaches a UV-active chromophore to the reducing end of the sugar. nih.govnih.gov This allows for sensitive detection using HPLC with a UV detector and facilitates separation by reversed-phase chromatography. nih.govnih.gov

Chemical modification involves altering the hydroxyl groups to create derivatives with new functional properties. This is a common strategy for polysaccharides containing fructofuranose units, such as inulin. mdpi.com These modifications include:

Esterification : Reaction of hydroxyl groups with acylating agents can produce acetylated, succinylated, or benzylated derivatives. mdpi.com

Sulfation : The introduction of sulfate (B86663) groups, often using a sulfur trioxide-pyridine complex, can impart biological activities, such as antiproliferative effects. mdpi.com

Carboxymethylation and Methylation : These modifications introduce carboxymethyl or methyl groups, respectively, altering the solubility and other physicochemical properties of the fructan polymer. mdpi.com

The table below details common derivatization strategies.

StrategyReagent(s)PurposeAnalytical Technique
SilylationTrimethylsilyl (TMS) reagentsIncrease volatilityGas Chromatography (GC) researchgate.netrestek.com
AcetylationAcetic anhydride, 1-methylimidazole (B24206)Increase volatility, form single derivative (as alditol acetate)Gas Chromatography (GC) restek.comgoogle.com
PMP Labeling1-phenyl-3-methyl-5-pyrazolone (PMP)Attach UV chromophore for sensitive detectionHigh-Performance Liquid Chromatography (HPLC) nih.govnih.gov
SulfationSulfur trioxide-pyridine complexChemical modification to add functional groupsN/A (Creates new compound) mdpi.com
EsterificationAcylating agents (e.g., acetic anhydride, succinic anhydride)Chemical modification to alter propertiesN/A (Creates new compound) mdpi.com

Synthetic Methodologies for L Fructofuranose and Its Derivatives

Hydroxyl Group Derivatization and Reductive Amination

Chemical modification of L-fructofuranose is a critical step for enhancing its analytical detection and separation, particularly for gas chromatography (GC) and mass spectrometry (MS). restek.comgoogle.com The inherent polarity and low volatility of sugars like this compound, due to their multiple hydroxyl (-OH) groups, make them unsuitable for direct GC analysis. restek.comgcms.cz Derivatization techniques are employed to replace the active hydrogen atoms in these hydroxyl groups with less polar functional groups, thereby increasing volatility and thermal stability. libretexts.orgresearchgate.net

The most prevalent derivatization strategies for sugars involve silylation, acylation (commonly acetylation), and oximation. google.comlibretexts.org These methods are designed to improve chromatographic behavior and detection sensitivity. semanticscholar.org

Silylation is a widely used technique where the active hydrogens of the hydroxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net This process significantly reduces the polarity of the molecule and diminishes hydrogen bonding, leading to increased volatility suitable for GC analysis. gcms.cz Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), which can act as a catalyst. gcms.czresearchgate.net While effective, silylation can sometimes produce multiple derivative isomers, which may result in multiple peaks in a chromatogram for a single sugar. restek.com The reaction must be performed in an anhydrous environment, as silylating reagents and their products are susceptible to hydrolysis. google.comresearchgate.net

Acetylation is an alternative method that involves the conversion of the hydroxyl groups into esters through the action of a carboxylic acid derivative, such as acetic anhydride (B1165640). gcms.czlibretexts.org The resulting acetylated derivatives are generally more stable than their silylated counterparts. libretexts.org This method, like silylation, protects the unstable hydroxyl groups and increases the stability of the analyte. gcms.cz A specific method involves using 1-methylimidazole (B24206) as a catalyst with acetic anhydride for the acetylation of sugars, which can be performed while maintaining the native conformation of the sugar. google.com

Oximation is a crucial preliminary step often performed before silylation or acetylation, especially for reducing sugars like fructose (B13574). restek.com The ketone group in this compound can exist in equilibrium with its open-chain and cyclic forms, leading to the formation of multiple isomers upon derivatization. Oximation involves reacting the sugar with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or its derivatives, to convert the carbonyl group into an oxime. restek.comgcms.cz This step stabilizes the sugar's structure and significantly reduces the number of possible isomers, simplifying the resulting chromatogram to typically just two peaks corresponding to the syn- and anti-oximes. restek.com

Table 1: Comparison of Hydroxyl Group Derivatization Methods for Sugars

Derivatization MethodCommon ReagentsPrimary PurposeKey Characteristics of Derivatives
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS) gcms.czresearchgate.netIncrease volatility and thermal stability for GC analysis. libretexts.orgReduced polarity, susceptible to hydrolysis. google.comgreyhoundchrom.com
Acetylation Acetic anhydride, Trifluoroacetic anhydride (TFAA) libretexts.orgIncrease stability and volatility. gcms.czMore stable than silyl derivatives. libretexts.org
Oximation Hydroxylamine hydrochloride, O-Methylhydroxylamine HCl restek.comgcms.czReduce the number of isomers formed from the carbonyl group. restek.comStabilizes the sugar structure prior to further derivatization. restek.com

For analytical techniques that rely on fluorescence detection, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), reductive amination is a key synthetic methodology. researchgate.net This process attaches a fluorescent molecule (a fluorophore) to the reducing end of a sugar, significantly enhancing detection sensitivity to picomolar levels. researchgate.netnih.gov

The reaction involves two main steps. First, the open-chain aldehyde or ketone of this compound reacts with the primary amine group of a fluorescent label to form a Schiff base intermediate. In the second step, this intermediate is reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage between the sugar and the label. researchgate.net The reaction is typically carried out under mild acidic conditions. mtu.edu

A variety of fluorescent labels, or probes, can be introduced via reductive amination. The choice of label depends on the specific requirements of the analysis, including desired excitation and emission wavelengths. researchgate.net For instance, coumarin-based fluorophores have been utilized to create probes for monitoring fructose transport. mtu.eduresearchgate.net Other commonly used labels include 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and 2-aminobenzamide (B116534) (2-AB). researchgate.netnih.gov This labeling strategy is not only crucial for enhancing sensitivity but also enables the real-time monitoring and imaging of sugar uptake and metabolism in live cells. mtu.edu

Table 2: Examples of Fluorescent Labels Used in Reductive Amination of Sugars

Fluorescent LabelAbbreviationExcitation λ (nm)Emission λ (nm)Application
8-aminonaphthalene-1,3,6-trisulfonic acidANTS353535High-efficiency electrophoresis and HPLC analysis of oligosaccharides. researchgate.net
2-aminobenzamide2-AB360428Hydrophilic interaction chromatography with fluorescence detection (HILIC-FLD) of N-glycans. nih.gov
4-amino-N-[2-(diethylamino)ethyl]-1,8-naphthalimide420520Capillary electrophoresis of oligosaccharides. researchgate.net
7-aminocoumarinNot specifiedNot specifiedUsed in probes to analyze GLUT5 (fructose transporter) activity in cells. mtu.edu

Computational and Theoretical Studies of L Fructofuranose

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide fundamental insights into the electronic structure and energy of L-fructofuranose, allowing for a detailed exploration of its conformational possibilities and the relative stabilities of its different forms.

The conformational energy landscape of a molecule describes the potential energy as a function of its geometry. For fructofuranose, this landscape is complex due to the flexibility of the five-membered ring and the orientation of its various substituents. In solution, fructose (B13574) exists as an equilibrium mixture of several tautomers, including the furanose and pyranose ring forms, as well as α and β anomers and a minor keto form. The distribution of these tautomers is highly dependent on the solvent and temperature.

For instance, at 20°C in deuterated water (D₂O), the β-pyranose form is the most dominant tautomer of D-fructose, but the furanose forms are also significantly present. Computational studies have shown that while the pyranose form is stabilized by internal hydrogen bonding, the furanose form can be energetically stabilized by solvation through intermolecular hydrogen bonding. Theoretical calculations suggest that in a solution, a 2:1 pyranose-to-furanose ratio is thermodynamically favorable.

Table 1: Equilibrium Tautomeric Distribution of D-Fructose in D₂O at 20°C

While this data is for D-fructose, it illustrates the typical tautomeric equilibrium in which this compound participates.

TautomerPercentage at Equilibrium
β-pyranose68.23%
β-furanose22.35%
α-furanose6.24%
α-pyranose2.67%
keto form0.50%
Data sourced from

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used for predicting the structure and properties of molecules from first principles, without reliance on empirical data. These methods have been applied to study carbohydrates like fructose to understand their conformational preferences and the electronic effects that govern their structure, such as the anomeric effect.

DFT calculations, for example, have been used to investigate the mechanisms of fructose decomposition into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). High-level methods such as Gaussian-4 theory have been employed to calculate enthalpies, free energies, and solvation effects, revealing that the reaction mechanism and activation barriers are significantly different in neutral versus acidic environments. In acidic media, the transformation involves a complex series of dehydration and hydrogen transfer steps that are facilitated by protonated intermediates.

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics methods offer a computationally less expensive alternative to QM calculations for simulating large biomolecular systems. These methods rely on empirical energy functions known as force fields to describe the potential energy of a system.

The development of accurate force fields is crucial for realistic molecular dynamics simulations of carbohydrates. Significant effort has gone into creating and refining force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) for carbohydrates, including fructofuranose. An additive all-atom empirical force field for fructofuranose has been developed to be compatible with existing CHARMM parameters for other biomolecules like proteins and nucleic acids.

The parameterization process involves fitting the force field terms to high-quality quantum mechanical data and experimental results. For the fructofuranose force field, dihedral parameters were fitted to over 1,700 QM conformational energies, and bond and angle parameters were adjusted to match geometries from crystal structures. This optimization ensures an accurate description of the ring pucker and the conformational energies of the molecule.

Table 2: Key Steps in CHARMM Force Field Development for Fructofuranose

Parameter TypeOptimization Target Data
Bond and AngleGeometries from a survey of furanose crystal structures.
DihedralOver 1700 quantum mechanical (QM) MP2/cc-pVTZ//MP2/6-31G(d) conformational energies.
Nonbonded (van der Waals, Electrostatics)Quantum mechanical HF/6-31G(d) furanose-water interaction energies and distances.
Data sourced from

Once developed, computational models and their underlying force fields must be rigorously validated against experimental data. For the CHARMM fructofuranose force field, validation was performed using a wide range of experimental observables.

The nonbonded parameters were validated by ensuring that calculated furanose-water interaction energies and distances reproduced QM results. For condensed-phase validation, the force field was tested for its ability to reproduce crystal lattice parameters, aqueous-phase densities, and NMR data. Conformational sampling analyses showed excellent agreement with experimental NMR data for ring pucker and exocyclic group orientations, confirming that the force field accurately describes the conformational energetics in aqueous solution. Similarly, molecular mechanics studies on related trisaccharides have shown that modeling can predict ring conformations that are corroborated by NMR spectroscopy, even when they differ from the solid-state crystal structure.

Kinetic Modeling and Mechanistic Insights

Kinetic modeling is used to simulate the rates of chemical reactions and to understand the detailed step-by-step mechanisms through which they occur. For fructose, this has been particularly important in studying its conversion to other chemicals.

The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfuran (HMF) is a reaction of significant industrial interest. Kinetic modeling has been instrumental in elucidating its complex mechanism. High-level quantum chemical methods have shown that in a neutral aqueous solvent, the transformation to HMF involves a four-step reaction sequence with a high effective activation energy of about 74 kcal/mol, making the reaction unlikely at moderate temperatures.

In contrast, the mechanism in an acidic environment is more complex but has a much lower effective activation barrier of approximately 39 kcal/mol at 498 K. Kinetic models for this process have been developed that account for reaction temperature, substrate concentration, and catalyst concentration. These models often reveal that the reaction proceeds through key intermediates, and they can be used to determine activation energies for each step. For example, in the conversion of fructose to 5-(chloromethyl)furfural (CMF), a related compound, kinetic modeling determined the activation energies for the consecutive formation of HMF and its subsequent conversion to CMF.

Table 3: Activation Energies for Fructose Conversion in Aqueous HCl

Reaction StepActivation Energy (kJ/mol)
Fructose to HMF94 ± 8
HMF to CMF85 ± 6
CMF to HMF (reverse)74 ± 25
Data sourced from

These computational and theoretical approaches provide a powerful lens through which to view the molecular world of this compound, offering detailed insights that complement and explain experimental observations.

Reaction Pathway Analysis and Transition State Investigations (e.g., Dehydration Mechanisms)

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of fructose dehydration. While much of the research focuses on the conversion of D-fructose to 5-hydroxymethylfurfural (HMF), the fundamental principles and reaction pathways are applicable to its enantiomer, this compound. These theoretical investigations have detailed the multi-step process involving three consecutive dehydrations.

Computational analyses have also highlighted the crucial role of the solvent in stabilizing intermediates and transition states, thereby influencing the reaction kinetics. High-level G4MP2 theory calculations have been used to map the thermodynamic landscape of the reaction in solvents like dimethylsulfoxide (DMSO), identifying key intermediates that have also been experimentally verified. Reaction simulation studies support that the dehydration of fructose to HMF likely proceeds through cyclic pathways, as acyclic mechanisms are associated with very high activation barriers.

While specific computational data for this compound is not extensively reported separately from D-fructose, the energetic profiles and geometries of intermediates and transition states are expected to be identical for both enantiomers, as they are mirror images and have the same intrinsic energies. The following table summarizes representative activation energies for the dehydration of fructose, which would be mirrored for this compound.

Reaction StepCatalyst/Solvent SystemCalculated Activation Energy (kcal/mol)Computational Method
Fructose Dehydration (Rate-Determining Step)BMImB (Ionic Liquid)57DFT
Fructose Dehydration (Overall Barrier)1-butyl-3-methyl-imidazolium bromide41.5DFT

Simulation of Dissociation Pathways in Mass Spectrometry

Tandem mass spectrometry, coupled with computational simulations, has proven to be a powerful tool for distinguishing between different isomers of fructose, including the furanose forms. Collision-induced dissociation (CID) is a common technique where ions are fragmented through collisions with neutral gas molecules, and the resulting fragmentation patterns provide structural information.

Computational studies, often at the MP2/6-311+G(d,p) level of theory, have been employed to investigate the dissociation pathways of Na+-tagged fructose isomers. These simulations can predict the relative energies of different fragmentation channels and help in the interpretation of experimental mass spectra. The studies show that the different cyclic isomers of fructose, including α- and β-fructofuranose, yield distinct mass spectra, allowing for their differentiation.

The primary dissociation pathway for fructofuranose in mass spectrometry involves the loss of water molecules. Dehydration product ions are observed at m/z values corresponding to the loss of one, two, and three water molecules. Computational modeling helps to elucidate the mechanisms of these dehydration reactions in the gas phase.

Simulations have also revealed the importance of C-C bond cleavage in the fragmentation of linear fructose, which can be formed from the ring-opening of the cyclic isomers in the gas phase. The preference for C-C cleavage over isomerization is a key factor that distinguishes the CID mass spectra of ketohexoses like fructose from aldohexoses. A micro-kinetic model based on computational data can be used to simulate the mass spectra and confirm the assignment of different isomers.

The following table presents a summary of key fragmentation pathways and the corresponding theoretical insights for fructofuranose, which are applicable to the L-isomer.

Dissociation PathwayObserved Fragment Ions (m/z)Theoretical InsightComputational Method
Dehydration (Loss of 1 H₂O)163Loss of a single water molecule from the protonated or sodiated precursor ion.MP2/6-311+G(d,p)
Dehydration (Loss of 2 H₂O)145Consecutive loss of two water molecules.MP2/6-311+G(d,p)
Dehydration (Loss of 3 H₂O)127Consecutive loss of three water molecules, leading to a furan-type structure.MP2/6-311+G(d,p)
C-C Bond CleavageVariesOccurs in the linear form of fructose and is competitive with isomerization.MP2/6-311+G(d,p)

Biological Roles and Metabolic Pathways Involving L Fructofuranose

Involvement in Fructolysis and Central Carbon Metabolism

Fructolysis is the metabolic pathway that processes fructose (B13574). In organisms that metabolize D-fructose, this pathway converts it into intermediates that can enter glycolysis or gluconeogenesis. microbenotes.com

The initial step in the metabolism of D-fructose is its phosphorylation, which is primarily catalyzed by the enzyme fructokinase (also known as ketohexokinase). This reaction traps the sugar inside the cell by converting it to fructose 1-phosphate. While fructokinase has a high affinity for D-fructose, its activity with L-fructofuranose as a substrate is not well-established in the scientific literature. Therefore, it is unclear if this compound is efficiently phosphorylated by common fructokinases to enter the fructolytic pathway.

Following phosphorylation in the D-fructose pathway, fructose 1-phosphate is cleaved by the enzyme aldolase (B8822740) B into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. microbenotes.com These molecules can then enter the glycolysis pathway to be used for energy production or the gluconeogenesis pathway for glucose synthesis.

There is a lack of specific research data on whether L-fructose 1-phosphate (the presumed product of this compound phosphorylation) can serve as a substrate for aldolase B. The stereospecificity of enzymes often precludes them from acting on unnatural isomers of their typical substrates. Consequently, the entry of this compound into glycolysis and gluconeogenesis via this canonical pathway is not currently supported by direct evidence.

Role as Enzyme Substrate and Precursor in Biosynthetic Pathways

While the role of this compound in central energy metabolism is not clearly defined, some microorganisms are capable of utilizing L-sugars. For instance, certain bacteria may possess specific enzymes that can act on L-sugars, potentially incorporating them into specialized biosynthetic pathways. However, detailed information on this compound serving as a common precursor in major biosynthetic routes is limited.

Participation in Glycoconjugate Formation

Glycoconjugates are complex molecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids). These molecules are crucial for various biological processes.

The synthesis of glycoconjugates is a complex, non-template-driven process involving a series of specific glycosyltransferases. These enzymes transfer activated sugar donors to a growing glycan chain. Cell recognition events are often mediated by the specific structures of these cell-surface glycans. While D-fructose can be a component of certain glycans, the incorporation of this compound into glycoconjugates in most organisms has not been documented. The enzymes involved in glycan synthesis are typically highly specific for D-sugars.

Mechanistic Studies of Specific Biological Transformations

Research into the biological transformations of this compound is not as extensive as for its D-isomer. Mechanistic studies largely focus on D-fructose metabolism. The metabolic fate of this compound in most organisms remains an area with limited scientific exploration.

Interactive Data Tables

Table 1: Key Enzymes in D-Fructose Metabolism

EnzymeSubstrate (in D-fructose pathway)Product (in D-fructose pathway)Role
FructokinaseD-FructoseD-Fructose 1-phosphatePhosphorylation
Aldolase BD-Fructose 1-phosphateDihydroxyacetone phosphate (DHAP) and GlyceraldehydeCleavage

Table 2: Research Findings on this compound Metabolism

Area of StudyFinding
Central Carbon MetabolismLimited to no evidence of this compound entering fructolysis, glycolysis, or gluconeogenesis in most studied organisms.
Enzyme SubstrateSpecificity of key metabolic enzymes like fructokinase and aldolase B for this compound is not well-documented.
Glycoconjugate FormationNo significant evidence found for the incorporation of this compound into common glycoconjugates.

Advanced Analytical Methodologies for L Fructofuranose in Complex Matrices

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of carbohydrates like L-fructofuranose. High-performance liquid chromatography and gas chromatography are two of the most powerful and widely utilized techniques in this domain.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying sugars. mdpi.com Its application to this compound analysis hinges on the selection of appropriate stationary phases, mobile phases, and detectors to achieve optimal resolution and sensitivity.

Various HPLC modes are employed for carbohydrate analysis, including normal-phase, reversed-phase, and ion-exchange chromatography. For polar compounds like this compound, normal-phase chromatography with amino-bonded stationary phases is a common choice. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, allowing for the effective separation of different monosaccharides and disaccharides based on their hydrophilicity. mdpi.com

Detection in HPLC can be achieved through several methods. Refractive index detection (RID) is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. mdpi.com While robust, RID is sensitive to temperature fluctuations and cannot be used with gradient elution. mdpi.com Ultraviolet (UV) detectors can be used for sugars that have been derivatized with a UV-absorbing chromophore. mdpi.com

Key Research Findings:

A study on the analysis of sugars in eggless mayonnaise developed and validated an HPLC-RID method for the quantification of fructose (B13574), glucose, sucrose (B13894), and lactose (B1674315) using an amino column. mdpi.com The method demonstrated good separation of the individual sugars within 20 minutes. mdpi.com

Researchers have utilized reversed-phase HPLC with UV detection to determine the caffeine (B1668208) content in soft drinks and visible detection for anthocyanidins in fruits and vegetables, showcasing the versatility of HPLC in food analysis. researchgate.net

Interactive Data Table: HPLC Parameters for Carbohydrate Analysis

ParameterTypical Setting for this compound AnalysisRationale
Stationary Phase Amino-propyl bonded silicaProvides good selectivity for polar carbohydrates.
Mobile Phase Acetonitrile/Water (e.g., 75:25 v/v)Balances analyte retention and elution for optimal separation.
Detector Refractive Index Detector (RID) or UV (with derivatization)RID offers universal detection for underivatized sugars, while UV provides higher sensitivity for derivatized compounds.
Flow Rate 0.5 - 1.5 mL/minOptimized to achieve efficient separation without excessive analysis time.
Column Temperature 30 - 40 °CMaintained to ensure reproducible retention times.

Gas Chromatography (GC) for Analysis of Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. researchgate.net However, sugars like this compound are non-volatile and highly polar, necessitating a derivatization step to convert them into volatile and thermally stable derivatives prior to GC analysis. restek.com This process enhances their volatility and improves chromatographic separation. restek.com

Common derivatization methods for carbohydrates include silylation and acetylation. restek.com Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. restek.com Acetylation involves the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640).

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. The resulting volatile derivatives are then separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase.

Key Research Findings:

A review of carbohydrate analysis highlights that GC and GC-MS are excellent techniques, but derivatization is a necessary step. nih.gov The review covers various methodologies for a wide range of carbohydrates, including neutral sugars. nih.gov

Research has shown that adding an oximation step before silylation or trifluoroacetylation can reduce the number of isomeric peaks, simplifying the chromatogram and improving separation. restek.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex mixtures. These techniques offer both high-resolution separation and detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This technique is exceptionally well-suited for the identification and quantification of this compound in complex matrices. rsc.org

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Common ionization techniques for carbohydrates include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

LC-MS can provide both qualitative and quantitative information. The mass spectrum provides the molecular weight of the compound, and fragmentation patterns (in MS/MS) can be used for structural elucidation. researchgate.net For quantification, the technique can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers high sensitivity and selectivity. nih.gov

Key Research Findings:

A study described a methodology for measuring the labeling in free sugars using LC-MS/MS, demonstrating its utility in metabolic flux analysis. nih.gov

To overcome the challenges of ionizing low-polarity compounds with ESI, a method involving post-column solvent addition with APCI has been used for the quantitative analysis of carbohydrates in foods. shimadzu.com This approach promotes the formation of chloride ion adducts, leading to stable ion detection. shimadzu.com

Interactive Data Table: Comparison of Ionization Techniques in LC-MS for Carbohydrate Analysis

Ionization TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Electrospray Ionization (ESI) A soft ionization technique that produces ions from a liquid solution.Suitable for polar and thermally labile molecules.Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique that is suitable for less polar compounds.Less prone to matrix effects than ESI.May not be as efficient for highly polar sugars without derivatization or adduct formation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation capabilities of GC with the detection power of mass spectrometry. nih.gov For the analysis of this compound, this technique requires prior derivatization to increase the volatility of the sugar. nih.gov

Following separation on the GC column, the derivatized this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparison to spectral libraries.

GC-MS offers high sensitivity and is an excellent tool for both qualitative and quantitative analysis of derivatized carbohydrates. nih.gov The technique is widely used in various fields, including food science, environmental analysis, and metabolomics. semanticscholar.org

Key Research Findings:

Research has demonstrated the use of GC-MS for the analysis of volatile compounds in the peel and pulp of fruits, showcasing its effectiveness in identifying a wide range of components in complex natural samples. researchgate.net

A review on derivatization of carbohydrates for GC and GC-MS analysis emphasizes the necessity of this step and discusses various methods to prepare suitable derivatives for analysis. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Elucidation in Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of LC with the unparalleled structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net This combination allows for the direct, online acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural information without the need for prior isolation.

The LC-NMR system consists of a standard HPLC system connected to an NMR spectrometer via a specially designed flow-through probe. As the separated components from the LC column pass through the NMR flow cell, their NMR spectra are recorded. iosrphr.org

LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop-storage modes. mdpi.comresearchgate.net In on-flow mode, spectra are acquired continuously as the eluent flows through the probe. iosrphr.org In stopped-flow mode, the flow is halted when a peak of interest is in the detector, allowing for longer acquisition times and the performance of more complex 2D NMR experiments.

Key Research Findings:

LC-NMR has become a robust analytical tool for the separation and structural elucidation of unknown compounds in mixtures, particularly from natural product extracts. mdpi.comresearchgate.net

The coupling of LC-NMR with MS (LC-NMR/MS) provides complementary information, with MS offering sensitive detection and molecular weight information, and NMR providing detailed structural data. wisdomlib.org

Integrated LC-MS-NMR Platforms for Multi-Dimensional Data Acquisition

The unambiguous structural elucidation of this compound within intricate biological and chemical matrices presents a significant analytical challenge due to the presence of structurally similar isomers. Integrated Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) platforms have emerged as a powerful solution, offering multi-dimensional data acquisition that provides comprehensive structural information in a single, streamlined workflow. This hyphenated technique leverages the separation capabilities of liquid chromatography with the complementary detection and structural analysis strengths of mass spectrometry and nuclear magnetic resonance spectroscopy.

The integration of these techniques provides a synergistic approach to analysis. LC separates this compound from other components in the matrix, MS provides highly sensitive detection and accurate mass determination, and NMR offers detailed structural information, including the connectivity of atoms and stereochemistry, which is crucial for distinguishing between isomers.

Several operational modes for LC-MS-NMR have been developed to optimize data acquisition for different analytical needs. These include on-flow, stop-flow, and offline (LC-SPE-NMR) modes.

In on-flow mode , the eluent from the LC column passes continuously through both the MS and NMR detectors. This allows for real-time analysis of the separated components. While efficient, the sensitivity of on-flow NMR can be limited by the short residence time of the analyte in the NMR detection coil.

The stop-flow mode addresses the sensitivity limitation of the on-flow approach. When a peak of interest, such as this compound, is detected by MS, the chromatographic flow is temporarily halted. This allows for longer acquisition times for NMR experiments on the trapped analyte, significantly enhancing the signal-to-noise ratio and enabling the acquisition of more detailed 2D NMR spectra.

Offline LC-SPE-NMR offers the highest sensitivity and flexibility. In this setup, the separated peaks from the LC are first trapped onto solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a deuterated solvent and analyzed by NMR offline. This approach allows for the concentration of the sample and the use of optimized NMR parameters without the time constraints of an online system.

The multi-dimensional data obtained from an integrated LC-MS-NMR platform provides a comprehensive profile of this compound. The LC provides the retention time (t_R), the MS provides the mass-to-charge ratio (m/z), and the NMR provides a suite of parameters including chemical shifts (δ) and coupling constants (J), which together allow for the confident identification and structural characterization of the molecule.

Research Findings

Research in the field of carbohydrate analysis has demonstrated the utility of integrated LC-MS-NMR platforms for the characterization of various sugar isomers in complex mixtures. While specific studies focusing exclusively on this compound are limited, the principles and methodologies are directly applicable. For instance, the analysis of fructans and other fructose-containing oligosaccharides has benefited from these integrated approaches to differentiate between linear and branched isomers and to determine linkage positions.

The data generated from these platforms are multi-faceted. The mass spectrometry data provides the molecular weight of this compound, confirming its elemental composition. Simultaneously, NMR data, particularly 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the proton-proton and proton-carbon correlations within the molecule. This information is critical for assembling the furanose ring structure and confirming the stereochemistry of the hydroxyl groups.

Below are illustrative data tables representing the type of multi-dimensional data that can be acquired for this compound using an integrated LC-MS-NMR platform.

Table 1: Representative LC-MS Data for this compound

AnalyteRetention Time (t_R) (min)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compound8.5181.0707203.0526

This interactive table showcases typical LC-MS data, where retention time and accurate mass measurements aid in the initial identification.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C13.65 (d, J=12.0 Hz), 3.55 (d, J=12.0 Hz)63.5
C2-104.8
C34.10 (d, J=8.5 Hz)77.2
C44.02 (t, J=8.5 Hz)75.8
C53.80 (m)82.1
C63.72 (dd, J=12.0, 5.5 Hz), 3.68 (dd, J=12.0, 6.0 Hz)62.9

This interactive table presents typical NMR chemical shift assignments that are crucial for detailed structural elucidation.

Table 3: Representative 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Proton-Carbon
COSY H3 / H4, H4 / H5, H5 / H6a, H5 / H6b-
HSQC -H1a,b / C1, H3 / C3, H4 / C4, H5 / C5, H6a,b / C6
HMBC H1a,b / C2, H1a,b / C3, H3 / C2, H3 / C4, H3 / C5-

This interactive table illustrates the key correlations observed in 2D NMR experiments that help to piece together the molecular structure.

The integration of these data streams allows for a confident and detailed structural assignment of this compound, even in the presence of its isomers in complex matrices. The LC retention time provides the initial separation, the MS data confirms the molecular formula, and the comprehensive NMR data provides the definitive structural fingerprint.

Q & A

Q. What experimental methods are recommended for characterizing the structural conformation of L-fructofuranose?

  • Methodological Answer : Structural characterization of this compound involves:
  • X-ray crystallography : Resolves absolute configuration and ring puckering by analyzing bond lengths/angles (e.g., distinguishing α- and β-anomers) .
  • NMR spectroscopy : Chemical shifts (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) and coupling constants (JH-HJ_{\text{H-H}}) differentiate anomers and confirm furanose ring conformation .
  • Polarimetry : Measures optical rotation to validate enantiomeric purity .
    Table 1 : Key Techniques for Structural Characterization
TechniqueParameters AnalyzedApplication Example
X-ray diffractionBond angles, ring puckeringConfirming 0E/3T^{3}\text{T} conformers
NMR13C^{13}\text{C} shifts (C2/C3), JH-HJ_{\text{H-H}}Distinguishing α/β-anomers

Q. What synthetic pathways are commonly used for this compound derivatization?

  • Methodological Answer : Derivatization strategies include:
  • Glycosylation : Reacting this compound with activated glycosyl donors (e.g., trichloroacetimidates) under acid catalysis to form glycosides (e.g., methyl β-L-fructofuranoside) .
  • Protection/deprotection : Using silyl ethers (e.g., TBDMS) or acetyl groups to selectively modify hydroxyl groups .
  • Enzymatic synthesis : Leveraging fructosyltransferases for stereospecific glycosidic bond formation.

Q. How can researchers validate the purity and molecular weight of synthesized this compound?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) : Quantifies purity using a refractive index detector and carbohydrate-specific columns (e.g., NH2_2-bonded phases) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) : Confirms molecular weight (expected m/z: 180.156 for C6_6H12_{12}O6_6) and detects impurities .
  • Elemental analysis : Validates C/H/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods like molecular mechanics (MMP2) resolve energy landscapes of this compound conformers?

  • Methodological Answer :
  • Step 1 : Build initial conformers (e.g., 3T2^{3}\text{T}_2, 2T1^{2}\text{T}_1) using software like Gaussian or AMBER.
  • Step 2 : Perform energy minimization with MMP2 parameters to calculate relative stabilities (kcal/mol) .
  • Step 3 : Map energy barriers between conformers (e.g., 0E transition state in α-L-fructofuranose) and compare with crystallographic data .
    Table 2 : Experimental vs. Computational Energy Values for β-D-Fructofuranose (Adapted from )
ConformerExperimental Energy (kcal/mol)MMP2 Energy (kcal/mol)
3T2^{3}\text{T}_20.0 (reference)0.0
2T1^{2}\text{T}_10.30.5
0E1.21.4

Q. What strategies resolve discrepancies between crystallographic data and computational models in this compound studies?

  • Methodological Answer :
  • Hybrid QM/MM simulations : Combine quantum mechanics (for electronic effects) and molecular mechanics (for conformational sampling) to refine force fields .
  • Dynamic NMR : Track ring-flipping rates in solution to validate computational transition states .
  • Error analysis : Quantify uncertainties in crystallographic B-factors and computational grid spacing .

Q. How can reaction conditions be optimized to synthesize this compound derivatives with high stereoselectivity?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxyl groups .
  • Temperature control : Lower temperatures (0–4°C) favor kinetic products (e.g., α-anomers) .
  • Catalyst design : Chiral organocatalysts (e.g., proline derivatives) induce asymmetric induction .

Methodological Best Practices

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR + computational modeling) .
  • Experimental design : Predefine success metrics (e.g., ≥95% purity, ΔG < 1.0 kcal/mol between conformers) and include negative controls .

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